N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a 3-fluorophenyl group. Its structural uniqueness lies in the combination of a lipophilic naphthalene system, a polar sulfanyl bridge, and a fluorinated aromatic ring, which collectively influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4OS/c25-17-7-4-8-18(13-17)27-23(30)15-31-24-22-14-21(28-29(22)12-11-26-24)20-10-3-6-16-5-1-2-9-19(16)20/h1-14H,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAQALVWZRWZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that integrates various functional groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Molecular Structure
The compound's molecular formula is C₁₈H₁₈F₁N₃S, with a molecular weight of approximately 345.43 g/mol. Its structure includes:
- A fluorophenyl moiety, which enhances lipophilicity.
- A naphthalenyl group linked to a pyrazolo[1,5-a]pyrazine unit, known for its diverse biological activities.
- A sulfanyl acetamide group, which may contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown inhibitory effects against key cancer-related pathways:
| Compound | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E), EGFR | Significant inhibition observed in vitro |
| Other Pyrazole Derivatives | Aurora-A Kinase | Antitumor activity reported |
The mechanism of action appears to involve the inhibition of critical kinases involved in tumor growth and proliferation, making these compounds promising candidates for cancer therapy .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to possess anti-inflammatory properties:
- Mechanism : The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been noted.
- Case Study : In vivo studies demonstrated that related compounds reduced inflammation markers significantly in animal models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
| Compound | Pathogen Tested | Results |
|---|---|---|
| This compound | Staphylococcus aureus | Effective growth inhibition |
| Other Pyrazole Derivatives | Escherichia coli | Moderate activity observed |
Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : Enhances lipophilicity and potentially increases bioavailability.
- Sulfanyl Group : Contributes to the compound's reactivity with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications in the Aromatic Substituents
Halogen-Substituted Derivatives
- N-(4-bromo-2-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS: 1223788-30-4): Substitution of the 3-fluorophenyl group with a 4-bromo-2-fluorophenyl moiety increases molecular weight (507.38 g/mol vs. 458.97 g/mol for the target compound) and lipophilicity (logP ~4.2 vs. ~3.8).
- N-(5-chloro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (ID: G420-0433):
Polar Functional Groups
- N-(4-acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (ID: G420-0484):
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
- F-DPA exhibits higher radiopharmaceutical uptake in preclinical models, suggesting core modifications significantly impact target engagement .
Triazole-Based Analogues
- N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m):
Sulfur Linker Variations
- N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 442648-07-9):
Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 458.97 | 3.8 | 12.4 (pH 7.4) |
| N-(4-bromo-2-fluorophenyl) derivative | 507.38 | 4.2 | 8.9 (pH 7.4) |
| N-(4-acetylphenyl) derivative | 452.53 | 2.9 | 34.6 (pH 7.4) |
| F-DPA | 389.43 | 3.1 | 22.1 (pH 7.4) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
